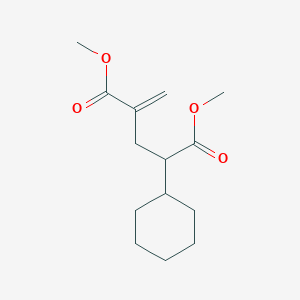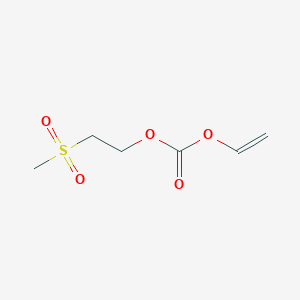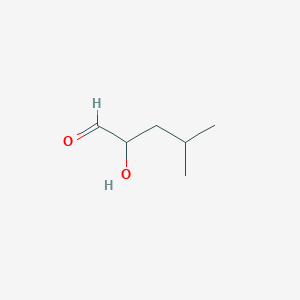![molecular formula C24H18O6 B14245029 1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] CAS No. 185436-22-0](/img/structure/B14245029.png)
1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] is a complex organic compound with a unique structure that includes two benzodioxole groups attached to a central phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] typically involves the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . This reaction forms the benzodioxole groups, which are then attached to the phenylene ring through further chemical reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and antimicrobial therapies.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] involves its interaction with various molecular targets and pathways. The benzodioxole groups can interact with biological molecules, leading to antioxidant and antibacterial effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diacetylbenzene: This compound has a similar phenylene core but lacks the benzodioxole groups.
1,1’-(1,4-Phenylene)bis(thiourea): This compound features thiourea groups instead of benzodioxole groups.
1,2-Diphenoxyethane: This compound has a similar ether linkage but a different overall structure.
Uniqueness
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] is unique due to its combination of benzodioxole groups and a central phenylene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
185436-22-0 |
|---|---|
Molekularformel |
C24H18O6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-2-yl)-1-[4-[2-(1,3-benzodioxol-2-yl)acetyl]phenyl]ethanone |
InChI |
InChI=1S/C24H18O6/c25-17(13-23-27-19-5-1-2-6-20(19)28-23)15-9-11-16(12-10-15)18(26)14-24-29-21-7-3-4-8-22(21)30-24/h1-12,23-24H,13-14H2 |
InChI-Schlüssel |
UTHRJJSFYZQIDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC(O2)CC(=O)C3=CC=C(C=C3)C(=O)CC4OC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



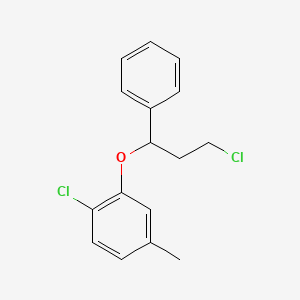
![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)

![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
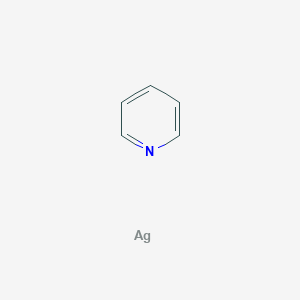
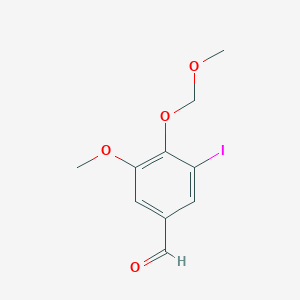
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)

